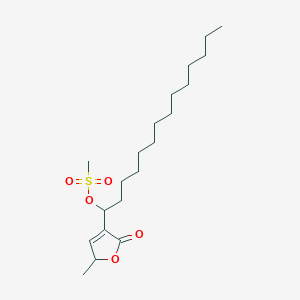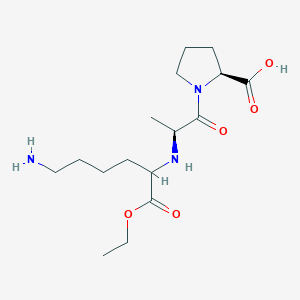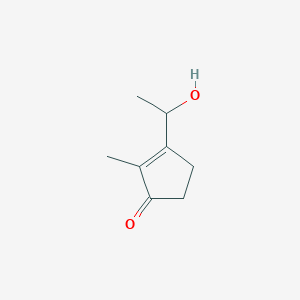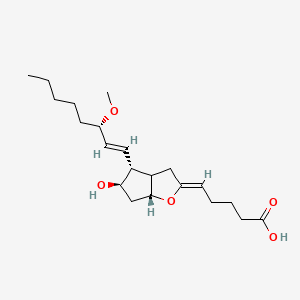
2-Methylheptane-2,6-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylheptane-2,6-diol is an organic compound with the molecular formula C8H18O2 It is a branched-chain diol, meaning it has two hydroxyl groups (-OH) attached to its carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methylheptane-2,6-diol can be synthesized through several methods. One common approach involves the hydroformylation of 2-methyl-1-heptene, followed by hydrogenation. The hydroformylation reaction introduces a formyl group (-CHO) to the double bond, which is then reduced to a hydroxyl group (-OH) during hydrogenation.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydroformylation and hydrogenation processes. These reactions are carried out under controlled conditions, including high pressure and temperature, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylheptane-2,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated compounds.
Wissenschaftliche Forschungsanwendungen
2-Methylheptane-2,6-diol has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a solvent in chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Methylheptane-2,6-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups play a crucial role in these interactions, forming hydrogen bonds with active sites of enzymes or binding to receptor sites. These interactions can modulate biological pathways and result in various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylhexane-2,6-diol: Similar structure but with one less carbon atom.
2-Methylheptane-2,5-diol: Similar structure but with hydroxyl groups on different carbon atoms.
2-Methylheptane-2,4-diol: Another isomer with hydroxyl groups on different carbon atoms.
Uniqueness
2-Methylheptane-2,6-diol is unique due to its specific arrangement of hydroxyl groups, which influences its chemical reactivity and interactions. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
73304-48-0 |
|---|---|
Molekularformel |
C8H18O2 |
Molekulargewicht |
146.23 g/mol |
IUPAC-Name |
2-methylheptane-2,6-diol |
InChI |
InChI=1S/C8H18O2/c1-7(9)5-4-6-8(2,3)10/h7,9-10H,4-6H2,1-3H3 |
InChI-Schlüssel |
IOMHEFJNPZANMF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCC(C)(C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


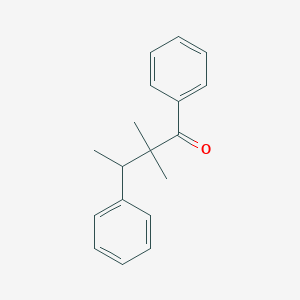
![1-{3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl}ethan-1-one](/img/structure/B14445538.png)
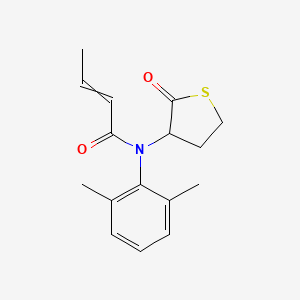
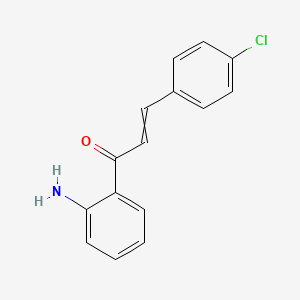
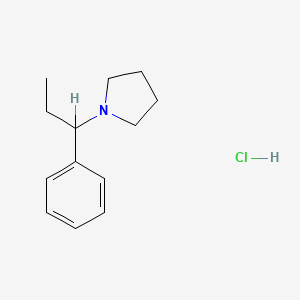
![[(4-Chlorophenyl)diazenyl-methylamino]methanol](/img/structure/B14445561.png)
